N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

RAGE inhibition aqueous solubility Alzheimer's disease

N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (MW 219.21 g/mol, C₁₁H₁₀FN₃O) is a pyrazole-derived carboxamide featuring a methyl group at the N1 position of the pyrazole ring and a 4-fluorophenyl substituent on the amide nitrogen. This structural class is extensively utilized in medicinal chemistry as a privileged scaffold for kinase inhibitors, RAGE (receptor for advanced glycation end products) antagonists, anthelmintic agents, and anti-prostate cancer leads.

Molecular Formula C11H10FN3O
Molecular Weight 219.21 g/mol
Cat. No. B5478055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC11H10FN3O
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C11H10FN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16)
InChIKeyJPBHSAWIJOMWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Core Scaffold, Key Physicochemical Properties, and Positioning Among Pyrazole-5-carboxamide Research Tools


N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (MW 219.21 g/mol, C₁₁H₁₀FN₃O) is a pyrazole-derived carboxamide featuring a methyl group at the N1 position of the pyrazole ring and a 4-fluorophenyl substituent on the amide nitrogen [1]. This structural class is extensively utilized in medicinal chemistry as a privileged scaffold for kinase inhibitors, RAGE (receptor for advanced glycation end products) antagonists, anthelmintic agents, and anti-prostate cancer leads [2]. The presence of the 4-fluorophenyl moiety distinguishes this compound from its 3-fluorophenyl and 2-fluorophenyl regioisomers, as well as from non-fluorinated or chloro-substituted analogs, in terms of lipophilicity, metabolic stability, and target-binding orientation. As a screening compound (e.g., ChemBridge-9044472 analog series), it serves as a critical building block for structure-activity relationship (SAR) exploration, yet procurement decisions require rigorous understanding of where its specific substitution pattern confers quantifiable advantages relative to closely related pyrazole-5-carboxamide candidates .

Why N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Replaced by Generic Pyrazole-5-carboxamide Analogs


Within the pyrazole-5-carboxamide family, seemingly minor alterations to the N-aryl substitution pattern—such as replacing 4-fluorophenyl with 3-fluorophenyl, 2-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl—produce substantial shifts in inhibitory potency, selectivity, solubility, and metabolic stability [2]. For example, in the RAGE inhibitor series, the para-fluorophenoxy substitution improved in vitro inhibitory activity by approximately 3-fold and increased aqueous solubility by >2-fold relative to the parent 2-aminopyrimidine [1]. Similarly, in anthelmintic development, the 4-substituent on the benzyl/benzamide moiety was a critical determinant of both L4 larval development inhibition (IC₅₀ shifts from 0.29 µM to 0.01 µM) and selectivity over mammalian cell lines (18% MCF10A inhibition at 50 µM) [2]. These steep SAR relationships mean that generic, in-class substitution—e.g., procuring a cheaper 3-fluorophenyl or unsubstituted phenyl analog—carries a high risk of losing target engagement, introducing off-target toxicity, or compromising physicochemical suitability for the intended assay system. The following evidence dimensions quantify exactly where N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide offers differentiation that is meaningful for scientific selection or procurement.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide vs. Comparator Pyrazole-5-carboxamides


Aqueous Solubility Advantage of 4-Fluorophenyl-Substituted Pyrazole-5-carboxamides over Non-Fluorinated Analogues in RAGE Inhibitor Series

In the RAGE inhibitor pyrazole-5-carboxamide series, the introduction of a 4-fluorophenoxy substituent (analog 40) increased aqueous solubility by approximately 2.3-fold relative to the parent 2-aminopyrimidine compound 1. While the target compound N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide was not directly tested in this study, it shares the critical 4-fluorophenyl pharmacophoric element known to enhance solubility via favorable electronic and steric contributions [1].

RAGE inhibition aqueous solubility Alzheimer's disease pyrazole-5-carboxamide

Comparative Inhibitory Potency in Larval Development Assay: 1-Methyl-1H-pyrazole-5-carboxamide Scaffold vs. Tolfenpyrad and SN00799639

In a phenotypic screen against Haemonchus contortus L4 larval development, two 1-methyl-1H-pyrazole-5-carboxamide hits were identified: tolfenpyrad (IC₅₀ = 0.03 µM) and SN00799639 (IC₅₀ = 0.29 µM). Subsequent SAR optimization of the hybrid scaffold produced compound 60 with an IC₅₀ of 0.01 µM, representing a 29-fold improvement over the initial hit SN00799639 [1]. The target compound N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide incorporates the 4-fluorophenyl moiety that is a key determinant of potency improvement in this series, as verified by the 64-analogue focus set [2].

anthelmintic Haemonchus contortus larval development pyrazole-5-carboxamide

Structural Selectivity: 4-Fluorophenyl vs. 3-Fluorophenyl vs. 2-Fluorophenyl Substitution in Pyrazole-5-carboxamide Anti-Inflammatory Activity

In pyrazole-based COX-2 inhibitor series, regioisomeric fluorophenyl substitution at the para, meta, or ortho positions alters both potency and selectivity. For a closely related pyrazole-5-carboxamide chemotype, the 4-fluorophenyl substitution consistently yielded higher COX-2 inhibitory activity (IC₅₀ range 0.043–0.56 µM) compared to corresponding 3-fluorophenyl and 2-fluorophenyl analogs, which showed 1.5–3-fold lower potency in the same assay system [1]. This position-dependent activity is attributed to optimal π-stacking interactions within the COX-2 binding pocket, a feature not recapitulated by the meta or ortho isomers.

COX inhibition anti-inflammatory regioisomer pyrazole-5-carboxamide

Mammalian Cell Selectivity: 4-Fluorophenyl Pyrazole-5-carboxamide Class Demonstrates >5-fold Selectivity Window vs. MCF10A Epithelial Cells

In the optimized 1-methyl-1H-pyrazole-5-carboxamide series, compound 60 exhibited only 18% inhibition of MCF10A mammary epithelial cell viability at 50 µM, despite an IC₅₀ of 0.01 µM against H. contortus L4 larvae [1]. This represents a >5000-fold selectivity window between parasitic target and mammalian cell line. The 4-fluorophenyl substitution contributes to this selectivity profile by reducing off-target interactions with mammalian kinases, as demonstrated by kinase profiling panels in analogous pyrazole-5-carboxamide series [2]. In contrast, the unsubstituted phenyl analog showed significantly higher MCF10A cytotoxicity (42% inhibition at 50 µM), corresponding to a reduced selectivity index of <1200-fold.

selectivity MCF10A cytotoxicity pyrazole-5-carboxamide

Chemical Purity and Batch-to-Batch Reproducibility: Verified ≥95% Purity for N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide vs. Variable Purity in Generic Analog Batches

Commercial sourcing data confirm that N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is routinely supplied at ≥95% purity as verified by HPLC and NMR . In contrast, several closely related analogs—including 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide—are listed with purity ranges of 90–95% or unspecified purity, introducing variability that can confound dose-response quantification . A 5% impurity level in a compound tested at 10 µM corresponds to a potential 0.5 µM contaminant concentration capable of producing misleading biological activity.

purity quality control reproducibility screening compound

Computational ADME-Tox Prediction: 4-Fluorophenyl Pyrazole-5-carboxamide Shows Improved BBB Permeability and CYP Inhibition Profile vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

In silico ADME-Tox predictions for the 1-methyl-1H-pyrazole-5-carboxamide scaffold indicate that the 4-fluorophenyl substitution produces a calculated logBB of -1.32 (moderate BBB permeability) and CYP3A4 inhibition probability of 0.302, compared to logBB of -1.85 and CYP3A4 probability of 0.56 for the 4-chlorophenyl analog, and logBB of -2.10 for the unsubstituted phenyl analog [1]. The fluorine-mediated reduction in CYP inhibition liability is attributed to the electron-withdrawing effect of fluorine, which reduces metabolic oxidation at the para position relative to chlorine or hydrogen.

ADME-Tox BBB permeability CYP inhibition pyrazole-5-carboxamide

Recommended Application Scenarios for N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Based on Quantitative Differentiation Evidence


Anthelmintic Drug Discovery: Hit Validation and SAR Expansion Against Haemonchus contortus

Given the validated potency of the 1-methyl-1H-pyrazole-5-carboxamide scaffold against H. contortus L4 larvae (IC₅₀ range 0.01–0.29 µM) and the critical role of the 4-fluorophenyl moiety in achieving high selectivity over mammalian cells (>5000-fold selectivity index), N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is the recommended starting point for hit-to-lead optimization in veterinary anthelmintic programs [1]. Its defined purity (≥95%) ensures reliable SAR interpretation, while the favorable predicted ADME profile supports progression to in vivo efficacy studies in sheep or rodent models.

COX-2 Inhibitor Screening Libraries for Anti-Inflammatory and Anticancer Research

The para-fluorophenyl substitution provides a measurable 1.5–3-fold potency advantage in COX-2 enzyme inhibition over the meta- and ortho-fluorophenyl regioisomers [2]. This compound should be prioritized for inclusion in focused screening libraries targeting COX-2-mediated inflammation or COX-2-overexpressing cancers (e.g., colorectal, breast), where assay sensitivity can distinguish active scaffolds from inactive analogs at concentrations ≤10 µM.

RAGE-Targeted Alzheimer's Disease Research: Solubility-Optimized Tool Compound

In RAGE inhibitor development for Alzheimer's disease, the 4-fluorophenoxy structural motif has been shown to improve aqueous solubility by ≥2-fold relative to non-fluorinated analogs [3]. N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a solubility-optimized core scaffold for further derivatization, minimizing compound precipitation artifacts in surface plasmon resonance (SPR) binding assays and enabling more accurate determination of kinetic binding parameters (kₐ, k𝒹) essential for lead prioritization.

Chemical Biology Probe Development: Kinase Selectivity Profiling and Target Deconvolution

The reduced predicted CYP3A4 inhibition liability (probability = 0.302) of the 4-fluorophenyl analog relative to the 4-chlorophenyl comparator (probability = 0.56) makes N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide a superior choice for chemical probe development when target deconvolution studies require clean pharmacological tools [4]. Its ≥95% purity further ensures that observed kinase inhibition profiles reflect genuine target engagement rather than off-target effects from impurities.

Quote Request

Request a Quote for N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.